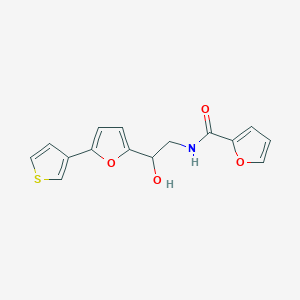

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO4S/c17-11(8-16-15(18)14-2-1-6-19-14)13-4-3-12(20-13)10-5-7-21-9-10/h1-7,9,11,17H,8H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKMMGPHROQRHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)furan-2-carboxamide is a furan derivative. Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics. .

Mode of Action

Furan derivatives are known for their diverse biological activities. They have been used as antimicrobial agents, indicating that they may interact with bacterial cells to inhibit their growth or kill them.

Biochemical Pathways

Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics, suggesting that they may affect multiple biochemical pathways.

Result of Action

Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics, suggesting that they may have various molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)furan-2-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s furan and thiophene rings allow it to participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity to target proteins. Studies have shown that this compound can inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), by binding to their active sites and preventing substrate access. Additionally, this compound has been observed to interact with G-protein coupled receptors (GPCRs), modulating their signaling pathways and influencing cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, this compound has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. It influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and reduced cellular metabolism. Furthermore, this compound has been shown to affect immune cells by modulating cytokine production and enhancing the immune response.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can lead to enzyme inhibition or activation, depending on the target. For instance, the inhibition of COX-2 by this compound results in decreased production of pro-inflammatory prostaglandins. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but it can degrade when exposed to light and high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes and changes in cellular metabolism. These temporal effects highlight the importance of controlled experimental conditions when studying the biological activities of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert therapeutic effects, such as anti-inflammatory and anticancer activities, without significant toxicity. At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed. These findings suggest a narrow therapeutic window for this compound and underscore the need for careful dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can undergo further biotransformation, including conjugation with glucuronic acid or sulfate, to enhance their excretion. The metabolic flux of this compound can influence its pharmacokinetics and biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its uptake into target cells. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation and ubiquitination, can influence the targeting and stability of this compound within specific cellular compartments. These modifications are essential for the regulation of the compound’s biological effects.

Biological Activity

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.

The compound's chemical properties are essential for understanding its biological activity. Below is a summary of key chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C15H13NO4S |

| Molecular Weight | 303.3 g/mol |

| CAS Number | 2034343-86-5 |

| Structure | Structure |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes:

- Preparation of Intermediates : Starting with the furan and thiophene rings, which are introduced via cross-coupling reactions.

- Amidation Reaction : The carboxamide group is introduced through an amidation reaction.

- Optimization for Industrial Production : Industrial methods may involve continuous flow chemistry to enhance efficiency and safety.

Biological Activity

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors, leading to modulation of biological pathways. Notable activities include:

- Anticancer Activity : Research indicates potential anticancer properties, possibly through inhibition of specific cancer-related pathways.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models.

- Antimicrobial Properties : Preliminary studies suggest activity against certain bacterial strains.

Case Studies

- Anticancer Studies : In vitro tests demonstrated that the compound inhibited the proliferation of cancer cell lines with an IC50 value indicating significant potency.

- Anti-inflammatory Research : A study evaluated the compound's effects on cytokine production in macrophages, showing a reduction in pro-inflammatory markers.

The mechanism of action involves the interaction with specific molecular targets, such as:

- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease processes.

- Receptor Modulation : It might interact with receptors that mediate cellular responses, influencing signal transduction pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of the target compound and its analogs:

Key Observations

- Hydroxyethyl vs. Methylene Linkers : The hydroxyethyl group in the target compound may improve solubility compared to the methylene linker in ’s dihydrodioxine derivative .

- Carboxamide vs.

- Heterocycle Variations : Replacing the furan-2-carboxamide with thiophene-2-carboxamide () reduces molecular weight by ~40–80 Da, which could influence pharmacokinetic properties .

- Synthetic Yields : Related furan carboxamides exhibit variable yields (17–55%), with palladium-catalyzed reactions () showing lower efficiency compared to alkylation strategies () .

Functional Implications

- Hydrogen Bonding : The hydroxy group in the target compound may enhance interactions with biological targets, contrasting with the sulfonamide’s acidity () or the isoxazole’s rigidity () .

- Aromatic Systems : Thiophene and furan rings in analogs (e.g., ) suggest shared electronic profiles, but substitution patterns (e.g., 3-yl vs. 2-yl) could alter binding specificity .

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 2-Furoyl chloride, 2-aminoethanol derivative | Amide bond formation |

| 2 | Acetonitrile, reflux (1–2 hrs) | Solvent and reaction medium |

| 3 | Slow evaporation at RT | Crystallization |

Basic: How can structural elucidation be performed for this compound?

Answer:

Use a combination of:

- X-ray crystallography : Resolve dihedral angles between thiophene and furan rings (e.g., 8.5–13.5° in analogous structures) to confirm stereochemistry .

- NMR spectroscopy : Compare and shifts with similar compounds (e.g., δ 167.8 ppm for carbonyl groups in furan-carboxamides) .

- HRMS : Validate molecular weight (e.g., [M+H] calcd. 396.1723, found 396.1725) .

Advanced: How do non-classical hydrogen bonding and π-π interactions influence the crystal packing of this compound?

Answer:

In related carboxamides, weak C–H⋯O/S interactions dominate crystal packing, forming layered structures parallel to the (010) plane. For example:

- C–H⋯O interactions between furan oxygen and aromatic hydrogens stabilize molecular stacking .

- π-π stacking between thiophene and benzene rings (distance ~3.5 Å) enhances lattice stability .

Data Contradiction : Dihedral angles between aromatic rings vary significantly (e.g., 8.5° vs. 13.5° in two molecules of the same asymmetric unit), suggesting conformational flexibility in the solid state .

Advanced: What strategies resolve discrepancies in spectroscopic data for diastereomers or by-products?

Answer:

- Chromatographic separation : Use reverse-phase HPLC with a C18 column (ACN/water gradient) to isolate diastereomers .

- Dynamic NMR : Detect rotameric populations at low temperatures (e.g., -40°C) to resolve overlapping signals in NMR .

- Theoretical calculations : Compare experimental IR spectra with DFT-predicted vibrational modes (e.g., C=O stretch at 1680 cm) .

Q. Example By-Product Analysis :

| By-Product | Source | Resolution Method |

|---|---|---|

| Hydrolysis product | Moisture exposure | Drying agents (e.g., molecular sieves) during synthesis |

| Oxidized thiophene | Air-sensitive intermediates | Inert atmosphere (N/Ar) |

Advanced: How can structure-activity relationships (SAR) guide pharmacological optimization?

Answer:

- Bioisosteric replacement : Substitute thiophene with furan or pyridine to modulate bioavailability (e.g., N-(tert-butyl) analogs show enhanced CNS penetration) .

- Hydrophobic interactions : Introduce methyl/cyclopropyl groups (e.g., 2-methylcyclopropyl-furan in ) to improve binding affinity .

- In vitro assays : Test anti-inflammatory activity via COX-2 inhibition assays (IC values <10 µM in thiophene-carboxamide derivatives) .

Q. SAR Table :

| Modification | Pharmacological Impact | Reference |

|---|---|---|

| Hydroxyethyl group | Increased solubility | |

| Thiophene → Furan | Reduced cytotoxicity | |

| Nitroaniline substituent | Enhanced antibacterial activity |

Advanced: What computational methods predict supramolecular behavior or toxicity?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with biological targets (e.g., bacterial DNA gyrase for genotoxicity prediction) .

- ADMET prediction : Tools like SwissADME estimate logP (~2.5) and CYP450 inhibition risks .

- Crystal structure prediction (CSP) : Polymorph screening via Mercury CSD software identifies stable packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.